molecular formula C10H20N2O2 B8533276 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI)

1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI)

Cat. No.: B8533276
M. Wt: 200.28 g/mol
InChI Key: SHTUTXIOXCCHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) is a piperidine derivative with the molecular formula C10H20N2O2. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) typically involves the reaction of 3,5-dimethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbethoxy group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI): Unique due to its specific substitution pattern on the piperidine ring.

    4-Amino-1-carbethoxy-3-methylpiperidine: Lacks the additional methyl group at the 5-position.

    4-Amino-1-carbethoxy-5-methylpiperidine: Lacks the additional methyl group at the 3-position.

Uniqueness

1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) is unique due to the presence of both methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 4-amino-3,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-4-14-10(13)12-5-7(2)9(11)8(3)6-12/h7-9H,4-6,11H2,1-3H3

InChI Key

SHTUTXIOXCCHBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(C(C(C1)C)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium acetate (20 g) was added to the stirred solution of 1-carbethoxy-3,5-dimethyl-4-piperidinone (4.5 g, 22.5 mmol) in methanol (200 ml) and stirred for 3 hr. The resulting mixture was cooled at 0° C. and sodium cyanoborohydride (1.4 g, 22.5 mmol) was added to it. Cooling was removed and stirring was for 3 hr at 35° C. The reaction mixture was concentrated, triturated with water, acidified with conc. HCl (pH 3˜4) and extracted with ethyl acetate to remove impurities. The aqueous layer was basified with 1 M sodium hydroxide solution (pH ˜10) and extracted with ethyl acetate. Ethyl acetate extract was dried (Na2SO4) and concentrated to give 4-amino-1-carbethoxy-3,5-dimethylpiperidine. The obtained 4-amino-1-carbethoxy-3,5-dimethylpiperidine was subjected to silica gel column chromatography. Elution with 5% methanol in chloroform furnished a solid, which was a mixture of stereoisomers, conformational analysis of which was not obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
1-carbethoxy-3,5-dimethyl-4-piperidinone
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

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